Cas no 1443291-52-8 ([4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid)

[4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid is a specialized thiazole derivative featuring a fluorophenyl and methylpiperazine substituent, offering unique structural and functional properties. Its molecular design combines a thiazole core with acetic acid functionality, enhancing its potential as an intermediate in pharmaceutical synthesis. The presence of a fluoro-phenyl group improves lipophilicity and metabolic stability, while the methylpiperazine moiety contributes to solubility and binding affinity in target interactions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors or receptor modulators. Its well-defined structure and functional versatility make it a useful scaffold for research in drug discovery and biochemical applications.
[4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid structure
1443291-52-8 structure
商品名:[4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid
CAS番号:1443291-52-8
MF:C16H18FN3O2S
メガワット:335.39642572403
CID:5209296

[4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid 化学的及び物理的性質

名前と識別子

    • [4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid
    • 5-Thiazoleacetic acid, 4-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-
    • インチ: 1S/C16H18FN3O2S/c1-19-6-8-20(9-7-19)16-18-15(13(23-16)10-14(21)22)11-2-4-12(17)5-3-11/h2-5H,6-10H2,1H3,(H,21,22)
    • InChIKey: DAWVBVIZUXTIGX-UHFFFAOYSA-N
    • ほほえんだ: S1C(CC(O)=O)=C(C2=CC=C(F)C=C2)N=C1N1CCN(C)CC1

[4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM504955-1g
2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)aceticacid
1443291-52-8 97%
1g
$317 2022-09-02

[4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid 関連文献

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[4-(4-Fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acidに関する追加情報

Compound CAS No 1443291-52-8: A Comprehensive Overview

The compound with CAS No 1443291-52-8, known as [4-(4-fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structure, which incorporates a thiazole ring system, a piperazine moiety, and a fluoro-substituted phenyl group. These structural elements contribute to its potential as a lead compound in drug discovery.

Recent studies have highlighted the importance of thiazole-containing compounds in various therapeutic areas. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its versatility in binding to biological targets. In the case of [4-(4-fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid, the thiazole core serves as a scaffold for attaching other functional groups that enhance its pharmacological properties. The piperazine moiety, a six-membered ring with two nitrogen atoms, is particularly valuable due to its ability to form hydrogen bonds and interact with protein targets.

The fluoro-substituted phenyl group in this compound adds another layer of complexity to its structure. Fluorine substitution is often employed in drug design to improve lipophilicity and metabolic stability. In this case, the fluorine atom at the para position of the phenyl ring likely plays a critical role in modulating the compound's pharmacokinetic properties. Recent research has shown that such substitutions can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profiles of small molecules.

One of the most promising applications of [4-(4-fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid lies in its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. Its ability to inhibit key enzymes involved in cell cycle regulation and apoptosis induction suggests that it could be developed into a novel chemotherapeutic agent.

In addition to its anticancer properties, this compound has also shown potential in the treatment of neurodegenerative diseases. The piperazine moiety has been implicated in modulating neurotransmitter systems, making it a valuable component in compounds targeting conditions such as Alzheimer's disease and Parkinson's disease. Recent advancements in medicinal chemistry have enabled researchers to optimize the structure of this compound further, enhancing its selectivity and reducing off-target effects.

The synthesis of [4-(4-fluoro-phenyl)-2-(4-methyl-piperazin-1-yl)-thiazol-5-yl]-acetic acid involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity. Researchers have employed various strategies, including Suzuki coupling reactions and Stille cross-couplings, to assemble the complex structure of this molecule. These methods not only ensure high yields but also allow for fine-tuning of the compound's properties during synthesis.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed the purity and structural integrity of the compound, which are critical for its use in preclinical studies. Furthermore, computational modeling techniques have been employed to predict the binding modes of this compound to various biological targets, providing valuable insights into its mechanism of action.

Looking ahead, [4-(4-fluoro-phenyl)-2-(4-methyl-piperazin-1-y

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